Hexanamide, N,N'-1,3-propanediylbis-
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Overview
Description
Hexanamide, N,N’-1,3-propanediylbis- is a chemical compound with the molecular formula C15H32N4O2. It is a derivative of hexanamide, which is a fatty amide of hexanoic acid . This compound is known for its unique structure, which includes two hexanamide groups linked by a 1,3-propanediyl bridge. This structural feature imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N’-1,3-propanediylbis- typically involves the reaction of hexanamide with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the carbon atom of the bromopropane, displacing the bromide ion and forming the desired product .
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,3-propanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., bromoalkanes), basic conditions (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: New amide derivatives
Scientific Research Applications
Hexanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Hexanamide, N,N’-1,3-propanediylbis- can be compared with other similar compounds, such as:
N,N’-1,2-Propanediylbis(2-ethylhexanamide): This compound has a similar structure but with ethyl groups attached to the hexanamide moieties, resulting in different chemical and physical properties.
Hexanamide: The parent compound, which lacks the 1,3-propanediyl bridge, making it less complex and with different reactivity.
The uniqueness of Hexanamide, N,N’-1,3-propanediylbis- lies in its 1,3-propanediyl linkage, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
54535-64-7 |
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Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N-[3-(hexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-5-7-10-14(18)16-12-9-13-17-15(19)11-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
HGRRYPWJXKJKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCNC(=O)CCCCC |
Origin of Product |
United States |
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